1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound featuring a spirocyclic framework. This compound is notable for its unique structural characteristics, which include a thiophene ring, a sulfonyl group, and a spiro junction connecting a chroman and a pyrrolidinone moiety. These features make it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this molecule, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been reported to influence various biological activities .
Result of Action
Compounds containing a pyrrolidine ring have been reported to have various biological activities .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry
Cellular Effects
Thiophene derivatives have been reported to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one are currently unknown. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition reaction. This method involves the reaction of an enone segment, such as (E)-3-aryl-1-(thiophen-2-yl)-prop-2-en-1-one, with a suitable dipolarophile to form the spirocyclic structure . The reaction conditions often include the use of a catalyst and specific temperature and solvent conditions to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The spirocyclic framework can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic framework and are known for their biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring are widely studied for their electronic properties and biological activities.
Uniqueness
1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to the combination of its spirocyclic structure with a thiophene ring and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1'-thiophen-2-ylsulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-13-10-16(21-14-5-2-1-4-12(13)14)7-8-17(11-16)23(19,20)15-6-3-9-22-15/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVWWRGHNZXNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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